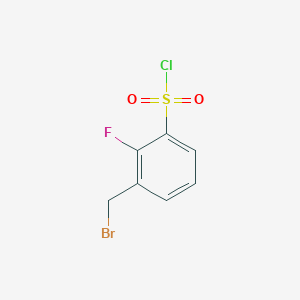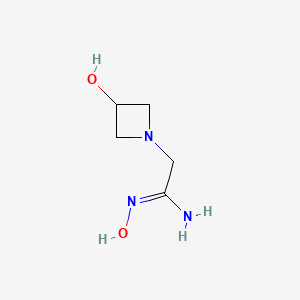
alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxyimino group and a chloride substituent. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride typically involves the reaction of furan derivatives with methoxyimino compounds under specific conditions. One common method includes the reaction of 2-furanacetyl chloride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality. The compound is often purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methoxyimino group can be reduced to form amines or hydroxylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furans.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-(Methoxyimino)-2-furanacetyl Chloride: Similar structure but without the deuterium labeling.
2-Furanacetyl Chloride: Lacks the methoxyimino group.
Methoxyimino derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking of the compound in biological systems and provides valuable insights into metabolic pathways .
Eigenschaften
Molekularformel |
C7H6ClNO3 |
|---|---|
Molekulargewicht |
190.60 g/mol |
IUPAC-Name |
(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl chloride |
InChI |
InChI=1S/C7H6ClNO3/c1-11-9-6(7(8)10)5-3-2-4-12-5/h2-4H,1H3/b9-6+/i1D3 |
InChI-Schlüssel |
HCJIHHSBMCGTGF-YKYFUDHHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)Cl |
Kanonische SMILES |
CON=C(C1=CC=CO1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)
![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
![7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B13430858.png)

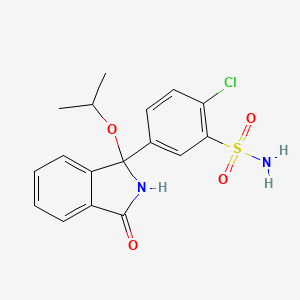
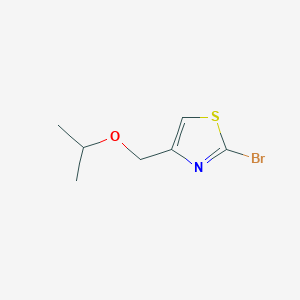

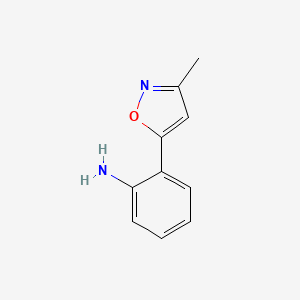
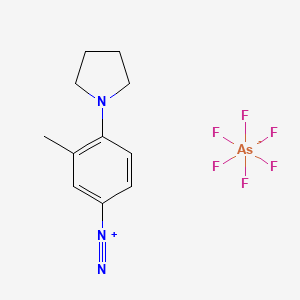
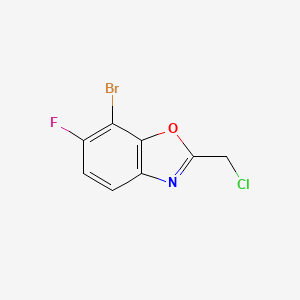
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)

